molecular formula C11H15NO2 B3390125 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 953906-47-3

1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B3390125
CAS No.: 953906-47-3
M. Wt: 193.24 g/mol
InChI Key: IRPSDSAYDMWHCN-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. The compound consists of a pyrrole ring substituted with cyclopropylmethyl and dimethyl groups, along with a carboxylic acid functional group. This combination of substituents imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(Cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets and pathways. The cyclopropylmethyl group can engage in π-stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be compared with other cyclopropyl-containing compounds, such as:

These compounds share the cyclopropyl motif but differ in their functional groups and overall structure, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-5-10(11(13)14)8(2)12(7)6-9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPSDSAYDMWHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2CC2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953906-47-3
Record name 1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
1-(cyclopropylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

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